molecular formula C8H10BrN3 B11723303 7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine

7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine

Cat. No.: B11723303
M. Wt: 228.09 g/mol
InChI Key: ZKTUOAOQCBTIMC-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure with a bromine atom at the 7th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group can influence its interaction with biological targets.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H10BrN3/c1-12-3-2-10-8-7(12)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

ZKTUOAOQCBTIMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=C(C=N2)Br

Origin of Product

United States

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